

A Comparative Spectroscopic Analysis of Furfuryl Mercaptan and Difurfuryl Disulfide

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Compound of Interest

Compound Name: *Difurfuryl disulfide*

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This guide provides a detailed comparative spectroscopic analysis of furfuryl mercaptan and its oxidation product, **difurfuryl disulfide**. Understanding the distinct spectral characteristics of these two organosulfur compounds is crucial for their identification, purity assessment, and the study of their chemical transformations in various applications, including flavor chemistry and pharmaceutical development. This document presents a compilation of experimental data from established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

Furfuryl mercaptan, a thiol, and **difurfuryl disulfide**, a disulfide, exhibit notable differences in their spectroscopic signatures, primarily due to the presence of the thiol (-SH) group in the former and the disulfide (-S-S-) linkage in the latter. These structural variations are clearly reflected in their respective NMR, IR, and mass spectra. This guide summarizes these key differentiators in easily comparable tables and provides standardized experimental protocols for acquiring such data.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of furfuryl mercaptan and **difurfuryl disulfide**.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Furfuryl Mercaptan	~7.33	m	H5 (furan)
~6.29	m	H4 (furan)	
~6.16	m	H3 (furan)	
~3.73	d	-CH ₂ -	
~1.90	t	-SH	
Difurfuryl Disulfide	~7.35	m	H5 (furan)
~6.30	m	H4 (furan)	
~6.20	m	H3 (furan)	
~3.75	s	-CH ₂ -	

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is compiled from various sources.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
Furfuryl Mercaptan	~153.6	C2 (furan)
~141.9	C5 (furan)	
~110.5	C4 (furan)	
~106.2	C3 (furan)	
~20.9	-CH ₂ -	
Difurfuryl Disulfide	~151.7	C2 (furan)
~142.5	C5 (furan)	
~110.6	C4 (furan)	
~108.0	C3 (furan)	
~35.9	-CH ₂ -	

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.[\[2\]](#)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	Wavenumber (cm ⁻¹)	Functional Group
Furfuryl Mercaptan	~2560	S-H stretch
~1130	C-S stretch	
~1012, 735	Furan ring modes	
Difurfuryl Disulfide	Absent	S-H stretch
~500-600	S-S stretch (weak)	
~1130	C-S stretch	
Furan ring modes	Furan ring modes	

Note: The S-S stretch in disulfides is often weak and can be difficult to observe.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z)
Furfuryl Mercaptan	114.17	114 (M ⁺), 81 ([M-SH] ⁺), 53
Difurfuryl Disulfide	226.33	226 (M ⁺), 113 ([M/2] ⁺), 81

Note: The fragmentation patterns can provide clear evidence for the presence of either the thiol or disulfide structure.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of furfuryl mercaptan and **difurfuryl disulfide**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder (or clean ATR crystal).
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

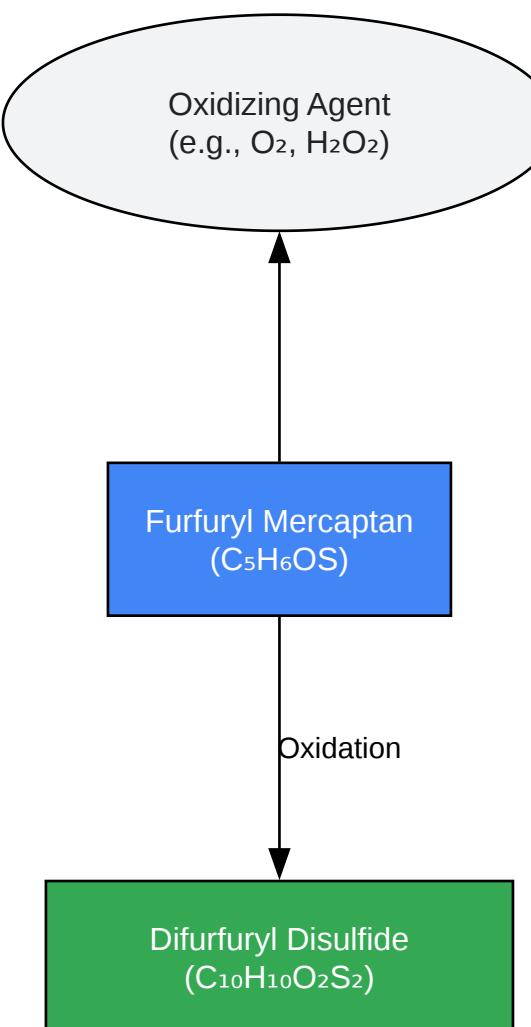
3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
- Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100-1000 ppm).
- GC Separation:
 - Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).[\[10\]](#)

- Set an appropriate temperature program to separate the analytes. A typical program might start at 50°C and ramp up to 250°C.
- MS Detection:
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
 - Scan a mass range of m/z 35-350.
- Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).[9]

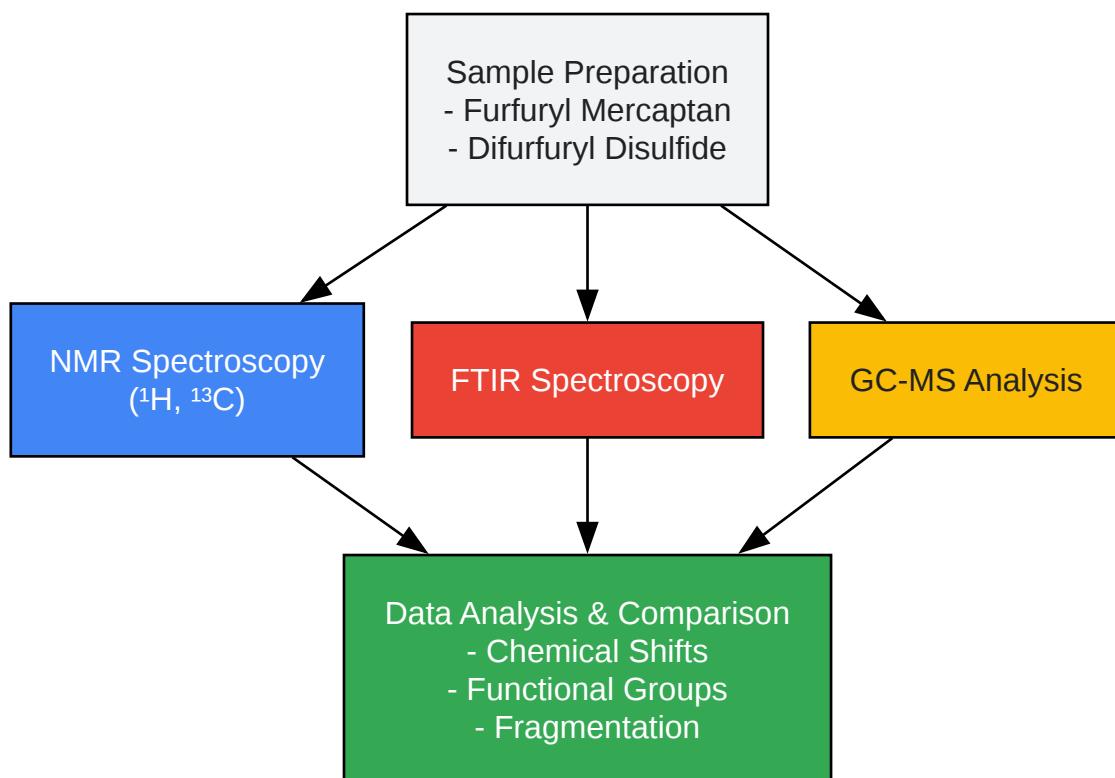
Mandatory Visualization

The following diagrams illustrate the chemical relationship between the two compounds and a typical experimental workflow for their comparative analysis.



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Caption: Chemical relationship showing the oxidation of furfuryl mercaptan to **difurfuryl disulfide**.



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Caption: Experimental workflow for the comparative spectroscopic analysis of furfuryl mercaptan and **difurfuryl disulfide**.

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